(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
This compound features a piperazine core substituted with a (3,4,5-trimethoxyphenyl)methanone group and a (4-(furan-2-yl)thiazol-2-yl)methyl moiety. The thiazole-furan heterocyclic system introduces aromaticity and planar geometry, which may facilitate π-π stacking in biological targets. The piperazine linker provides conformational flexibility, enabling adaptability in binding pockets.
Properties
IUPAC Name |
[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-27-18-11-15(12-19(28-2)21(18)29-3)22(26)25-8-6-24(7-9-25)13-20-23-16(14-31-20)17-5-4-10-30-17/h4-5,10-12,14H,6-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSFHFAYIBYMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone , often referred to as a thiazole-piperazine hybrid, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, supported by relevant data and studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.4 g/mol. The structure features a thiazole moiety linked to a piperazine ring and a trimethoxyphenyl group, which are known to impart diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₄S |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 1105232-88-9 |
Biological Activity Overview
Research indicates that compounds containing thiazole and piperazine structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : The presence of furan and thiazole rings has been linked to significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus .
- Antiviral Properties : Studies have shown that thiazolidinones related to this compound can inhibit HIV reverse transcriptase, suggesting potential applications in antiviral therapy .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit phosphoinositide 3-kinases (PI3K), which are critical in inflammatory responses .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating furan derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 64 µg/mL against E. coli .
- HIV Inhibition : In research involving thiazolidinones, one compound inhibited HIV reverse transcriptase at a concentration of 0.204 µM with minimal cytotoxicity to host cells . This suggests that the thiazole-piperazine hybrid could be further explored for similar antiviral applications.
- PI3K Inhibition : A series of furan-based thiazolidinediones were identified as selective inhibitors for PI3Kgamma, with implications for treating autoimmune diseases. The binding characteristics of these compounds were elucidated through X-ray crystallography .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound's structural features likely allow it to bind effectively to enzymes such as HIV reverse transcriptase and PI3K, disrupting their normal function.
- Receptor Modulation : The piperazine moiety may facilitate interactions with various receptors involved in inflammation and infection pathways.
Scientific Research Applications
Structural Characteristics
The compound features several distinct structural components:
- Piperazine Ring : Known for its role in various biological activities.
- Thiazole Moiety : Often associated with antimicrobial and anticancer properties.
- Furan Group : Contributes to the compound's reactivity and biological profile.
- Trimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Compounds containing thiazole and piperazine derivatives have been shown to possess significant antimicrobial activity. For instance, studies have reported that thiazole derivatives can effectively inhibit bacterial growth and exhibit antifungal properties against various strains, including Staphylococcus aureus and Candida albicans .
Anticancer Potential
The incorporation of the trimethoxyphenyl group has been linked to enhanced anticancer activity. Research has demonstrated that similar compounds can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression . The compound's structure allows for potential interactions with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
Neuropharmacological Effects
The piperazine component is known for its psychoactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Activity
A study conducted by Zoumpoulakis et al. demonstrated that derivatives similar to this compound exhibited enhanced antifungal activity against Gibberella saubinetii, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents .
Case Study 2: Anticancer Research
In a study published in ACS Omega, researchers synthesized a series of thiazole derivatives and evaluated their anti-proliferative activities. The results indicated that compounds with structural similarities to (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone displayed promising anticancer effects against various cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related analogs, emphasizing substituent effects and pharmacological implications:
Key Findings
Substituent Effects on Solubility and Binding: The target compound’s 3,4,5-trimethoxyphenyl group enhances water solubility compared to halogenated (e.g., CF₃, Cl) or non-polar analogs . However, excessive methoxy groups may reduce membrane permeability.
Heterocyclic Influence on Stability and Activity :
- Furan in the target compound is prone to oxidative metabolism, whereas thiophene (as in Compounds 21 and 22) offers greater stability due to sulfur’s lower electronegativity .
- Thiazole rings (target compound and Compound 4) contribute to planar rigidity, aiding interactions with flat binding sites (e.g., kinase ATP pockets) .
Pharmacological Implications :
- Compounds with electron-withdrawing groups (e.g., CF₃, Cl) exhibit stronger receptor affinity in hydrophobic environments, whereas electron-donating groups (methoxy) favor polar interactions .
- The piperazine linker ’s flexibility allows adaptation to diverse targets, but bulkier substituents (e.g., thiazole-furan) may restrict conformational freedom .
Contradictions and Limitations
- While methoxy groups generally improve solubility, excessive substitution (e.g., 3,4,5-trimethoxy) may sterically hinder target binding, as seen in some kinase inhibitors .
- Thiophene analogs show superior metabolic stability but may exhibit higher cytotoxicity compared to furan-containing compounds, requiring toxicity profiling .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux conditions in ethanol or DMF .
- Step 2 : Piperazine ring functionalization via nucleophilic substitution, often requiring anhydrous conditions and catalysts like KCO in acetonitrile .
- Step 3 : Methanone linkage formation using coupling reagents (e.g., EDC/HOBt) between the thiazole-piperazine intermediate and 3,4,5-trimethoxybenzoyl chloride .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm proton environments and carbon backbone, with emphasis on furan (δ 6.2–7.4 ppm) and trimethoxyphenyl (δ 3.8–4.0 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and rule out side products .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Q. What are the key physicochemical properties relevant to biological testing?
- Methodology :
- Solubility : Assess in DMSO (commonly >10 mg/mL) and aqueous buffers (e.g., PBS) using shake-flask method .
- LogP : Determine via HPLC or shake-flask partitioning to predict membrane permeability (expected LogP ~2.5–3.5 due to aromatic/hydrophobic groups) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound, particularly when faced with low intermediate purity?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility of intermediates .
- Catalyst Optimization : Replace KCO with DBU for piperazine alkylation to reduce side reactions .
- Purification Strategies : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for intermediates .
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural characterization?
- Methodology :
- 2D NMR : Perform HSQC and HMBC to assign ambiguous signals, particularly for overlapping piperazine and thiazole protons .
- X-ray Crystallography : Resolve stereochemical ambiguities; e.g., confirm the methanone linkage geometry using single-crystal diffraction (as in for related compounds) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G**) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in pharmacological studies?
- Methodology :
- Molecular Docking : Screen against targets like tubulin (for anticancer activity) or kinase domains using AutoDock Vina, focusing on the trimethoxyphenyl group’s interaction with hydrophobic pockets .
- Kinetic Assays : Measure IC values in enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative applications) with positive controls (e.g., donepezil) .
- Orthogonal Validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm target engagement in cellular assays .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- ADME Profiling : Assess bioavailability (e.g., rat PK studies) and plasma protein binding (equilibrium dialysis) to identify pharmacokinetic bottlenecks .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites, particularly oxidation of the furan ring or O-demethylation of trimethoxyphenyl groups .
- Formulation Adjustments : Test co-solvents (e.g., cyclodextrins) or nanoparticulate delivery systems to enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
